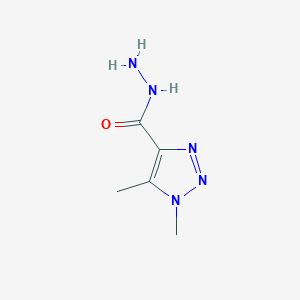

1,5-Dimethyltriazole-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Dimethyltriazole-4-carbohydrazide is a chemical compound with the molecular formula C5H9N5O . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of this compound and similar triazole compounds often involves the use of amidines, imidates, amidrazones, aryldiazoniums, and hydrazones . Sodium azide, a highly toxic compound, is commonly used as a nitrogen source in the synthesis of 1,2,3-triazole, but it is not suitable for large-scale application .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Scientists have developed new series of compounds, including those structurally related to 1,5-Dimethyltriazole-4-carbohydrazide, demonstrating significant immunosuppressive properties and mechanisms of action. For instance, a study on isoxazole derivatives, structurally akin to this compound, revealed their capacity to inhibit cell proliferation and their potential in immunosuppressive therapy, highlighting a proapoptotic action that could account for its effects in the studied models (Mączyński et al., 2018).

Anticancer Properties

Research on derivatives of this compound has shown promising anticancer activities. Novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Terzioğlu & Gürsoy, 2003).

Antidepressant and Anticonvulsant Activities

Further research has explored the antidepressant and anticonvulsant activities of novel pyrazole derivatives derived from carboxylic acid hydrazides. This work shows the potential therapeutic applications of these compounds in treating neurological conditions, with some derivatives displaying significant activity in preclinical models (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Agricultural Applications

A novel study on 1,3,4-oxadiazole-2-carbohydrazides reported the discovery of low-cost and versatile antifungal agents targeting succinate dehydrogenase, showing significant bioactivity against fungi and oomycetes. This research opens pathways for developing new agricultural fungicides to protect crops from fungal diseases (Wu et al., 2019).

Antioxidant Activities

The antioxidant potential of aromatic C-nucleoside derivatives synthesized from carbohydrazides has been investigated, with certain compounds, including those structurally related to this compound, displaying potent antioxidant and antitumor activities. This suggests their utility in developing new antioxidant therapies (El Sadek et al., 2014).

Mecanismo De Acción

Target of Action

Triazole compounds, which include 1,5-dimethyltriazole-4-carbohydrazide, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.

Mode of Action

Triazole compounds are known to bind readily in biological systems, interacting with various enzymes and receptors . This interaction can lead to changes in the function of these targets, potentially influencing a variety of biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected.

Result of Action

Given the diverse biological activities associated with triazole compounds , it is likely that this compound could have a range of effects at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

Triazole compounds, such as 1,5-Dimethyltriazole-4-carbohydrazide, are known to interact with a variety of enzymes and receptors in the biological system . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors

Cellular Effects

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

1,5-dimethyltriazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-3-4(5(11)7-6)8-9-10(3)2/h6H2,1-2H3,(H,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFWJNKRSMGTHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2960250.png)

![N'-[4-(dimethylamino)phenyl]-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B2960253.png)

![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2960254.png)

![2-(4-chlorophenoxy)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2960258.png)

![6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B2960260.png)

![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2960261.png)

![N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2960262.png)

![1-methyl-8-(4-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2960266.png)

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide](/img/structure/B2960273.png)